

# The Enigmatic History of 2-Butoxyethanethiol: A Review of Available Knowledge

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## Compound of Interest

Compound Name: 2-Butoxyethanethiol

Cat. No.: B13524435

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Researchers, scientists, and drug development professionals delving into the landscape of organosulfur compounds may encounter a notable silence when investigating the discovery and history of **2-Butoxyethanethiol**. Despite its well-defined structure, a comprehensive review of publicly available scientific literature and patent databases reveals a conspicuous absence of a detailed historical record for this specific molecule. This in-depth guide consolidates the available information, which primarily consists of general synthetic principles rather than a specific historical narrative, and proposes a plausible synthesis pathway based on established chemical reactions.

There is a significant lack of specific historical data regarding the initial synthesis, discovery, and key developmental milestones of **2-Butoxyethanethiol** in the searched scientific and patent literature. The compound is not associated with any prominent researchers or large-scale industrial development, suggesting it may not have been a focus of major research initiatives or commercial applications to date.

## Plausible Synthetic Pathway

While a documented historical synthesis of **2-Butoxyethanethiol** is not readily available, its structure suggests a straightforward synthesis via a nucleophilic substitution reaction. A plausible and efficient method would be the reaction of 2-butoxyethyl bromide with a sulfur nucleophile, such as sodium hydrosulfide. This reaction, a variation of the Williamson ether synthesis applied to thioethers, is a common and well-understood method for forming carbon-sulfur bonds.

## Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **2-Butoxyethanethiol** based on established chemical principles. This protocol is illustrative and has not been sourced from a specific historical document concerning this compound.

Reaction:

Materials:

- 2-Butoxyethyl bromide
- Sodium hydrosulfide (NaSH)
- Ethanol (or another suitable polar aprotic solvent)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Diethyl ether (for extraction)

Procedure:

- Sodium hydrosulfide is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- 2-Butoxyethyl bromide is added dropwise to the stirred solution at room temperature.
- After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.
- The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.
- The residue is partitioned between diethyl ether and water.
- The aqueous layer is acidified with dilute hydrochloric acid and extracted with diethyl ether.

- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude **2-Butoxyethanethiol**.
- The crude product can be purified by distillation under reduced pressure.

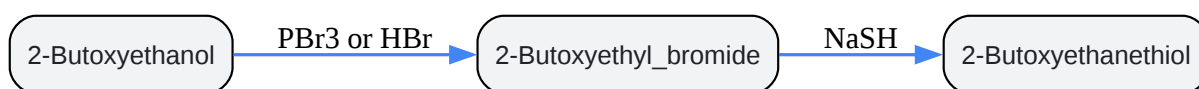
## Quantitative Data

Due to the lack of specific literature on **2-Butoxyethanethiol**, a table of its experimentally determined physical and chemical properties cannot be provided. However, based on its structure, the following properties can be estimated:

Property	Estimated Value
Molecular Formula	C6H14OS
Molecular Weight	134.24 g/mol
Boiling Point	Expected to be in the range of 150-180 °C
Density	Expected to be slightly less than 1 g/mL
Solubility	Likely to be sparingly soluble in water, soluble in organic solvents
Spectral Data (Predicted)	
<sup>1</sup> H NMR	Signals corresponding to butyl and ethyl protons, and a characteristic thiol proton signal.
<sup>13</sup> C NMR	Six distinct carbon signals.
IR	Characteristic C-S and S-H stretching vibrations.

## Logical Relationships in Synthesis

The synthesis of **2-Butoxyethanethiol** can be visualized as a two-step logical process, starting from the more common precursor, 2-butoxyethanol.



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Caption: Proposed synthetic route to **2-Butoxyethanethiol**.

## Conclusion

In conclusion, the history of **2-Butoxyethanethiol** remains largely unwritten in the annals of chemistry. While its synthesis can be confidently predicted based on fundamental principles of organic chemistry, the absence of dedicated research or commercial interest has left a void in the scientific literature. This guide provides a framework for understanding the probable synthesis and properties of this compound, serving as a starting point for researchers who may wish to explore its potential applications. Future investigations would be necessary to fully characterize this molecule and to ascertain if it possesses any unique properties that have been overlooked.

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